molecular formula C14H17N3S B6611720 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride CAS No. 924831-73-2

1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride

Cat. No.: B6611720
CAS No.: 924831-73-2
M. Wt: 259.37 g/mol
InChI Key: ILARXIZEOAQJGO-UHFFFAOYSA-N
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Description

1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is usually formed through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

  • Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiazole derivative with piperazine under specific reaction conditions, such as heating in an appropriate solvent.

  • Methylation: The final step involves the methylation of the phenyl group to introduce the 4-methyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophiles like ammonia or amines, and electrophiles like alkyl halides, are used in substitution reactions.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduced forms of the compound, which may have different biological or chemical properties.

  • Substitution: Substituted derivatives with different functional groups, potentially altering the compound's activity.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound's unique properties make it valuable in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride is compared with other thiazole derivatives and piperazine-containing compounds. Its uniqueness lies in the specific arrangement of its molecular structure, which can influence its biological and chemical properties. Similar compounds include:

  • Thiazole derivatives with different substituents on the phenyl ring.

  • Piperazine derivatives with various functional groups attached to the piperazine ring.

These compounds may exhibit different activities and applications based on their structural differences.

Properties

IUPAC Name

4-(4-methylphenyl)-2-piperazin-1-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-11-2-4-12(5-3-11)13-10-18-14(16-13)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILARXIZEOAQJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301242509
Record name Piperazine, 1-[4-(4-methylphenyl)-2-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924831-73-2
Record name Piperazine, 1-[4-(4-methylphenyl)-2-thiazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924831-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[4-(4-methylphenyl)-2-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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